
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide” is a chemical compound. It has been used in research. Naphthalene sulfonamides, a class of compounds to which this molecule belongs, have been studied for their in vitro efficacy against Leishmania tarentolae promastigotes .
Synthesis Analysis
The synthesis of naphthalene sulfonamides is a topic of ongoing research . The specific synthesis process for “N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide” is not detailed in the available sources.科学的研究の応用
Fluorescent Imaging in Tumors
Fluorescent imaging has gained prominence as a noninvasive diagnostic tool for cancer detection. Sulfonamide-containing naphthalimide derivatives (SN-2NI and SD-NI) have been synthesized by incorporating N-butyl-4-ethyldiamino-1,8-naphthalene imide (NI) into sulfonamide (SN) and sulfadiazine (SD), respectively . These derivatives exhibit low cytotoxicity to B16F10 melanoma cells and are efficiently taken up by these cells. As a result, they hold promise as potential fluorescent probes for tumor-targeted imaging.
Organosulfur Compound Synthesis
Sulfonamide-containing naphthalimides contribute to the synthesis of organosulfur compounds. Their incorporation into synthetic pathways allows access to other important organosulfur species . Researchers explore these derivatives as intermediates for various applications in organic chemistry.
Anticancer Agent
1,8-Naphthalimide, a component of sulfonamide-containing naphthalimides, has demonstrated anticancer properties. Its use as an organic dye and luminophore further underscores its potential in cancer therapy . Researchers continue to investigate its mechanisms of action and explore its efficacy against different cancer types.
Photodynamic Therapy (PDT)
Sulfonamide-containing naphthalimides could find applications in PDT, a treatment modality that utilizes light-activated compounds to selectively destroy cancer cells. Their fluorescence properties make them suitable for targeted photodynamic activation . Further studies are needed to optimize their PDT efficacy.
Biomedical Detection and Imaging
Beyond cancer imaging, these derivatives may serve as fluorescent probes in other biomedical contexts. Researchers explore their use for detecting specific biomolecules, monitoring cellular processes, and visualizing tissues or organs . Their potential extends to disease diagnosis and drug development.
Environmental Monitoring
Sulfonamide-containing naphthalimides could be adapted for environmental monitoring. Their fluorescence properties allow sensitive detection of pollutants, contaminants, or specific analytes in water, soil, or air . Researchers may explore their application in environmental sensors.
将来の方向性
作用機序
Target of Action
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides and play crucial roles in various physiological processes.
Mode of Action
The interaction of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide with its targets results in the inhibition of these enzymes . This inhibition disrupts the normal functioning of these enzymes, leading to the therapeutic effects of the drug.
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide affects several biochemical pathways. These include the carbonic acid equilibrium, which is crucial for maintaining pH balance, and the synthesis of folic acid, which is essential for the growth and multiplication of cells .
Pharmacokinetics
The bioavailability of sulfonamides is generally influenced by factors such as the drug’s solubility, stability, and the presence of transporters in the body .
Result of Action
The molecular and cellular effects of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide’s action include the disruption of normal cellular processes due to the inhibition of key enzymes. This can lead to the death of pathogenic organisms or the reduction of symptoms in various disease states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide. For instance, the pH of the environment can affect the drug’s solubility and therefore its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion .
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-21(23,15-14-17-8-3-2-4-9-17)16-22-26(24,25)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,22-23H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZUFZWDCHMZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

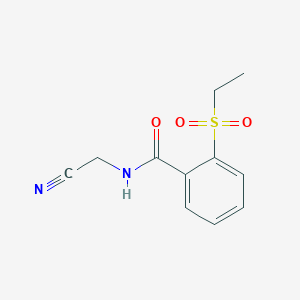
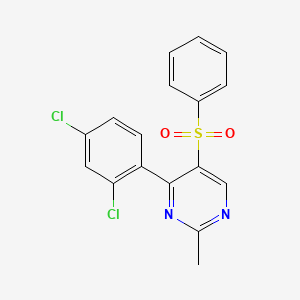
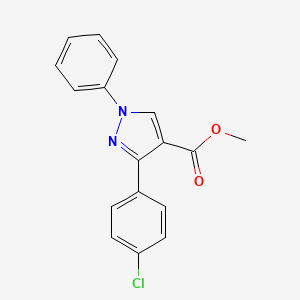
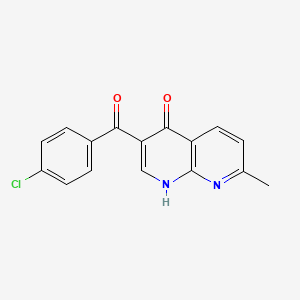
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2634636.png)
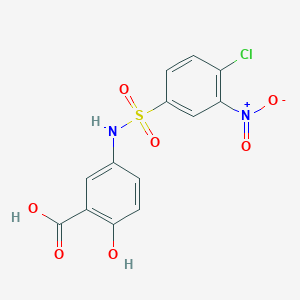
![7-(2-methoxyethyl)-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634639.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2634643.png)

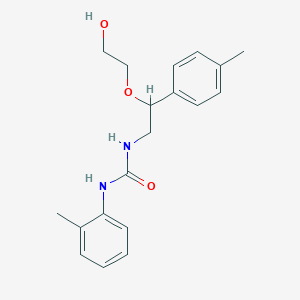
![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)
![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)
